molecular formula C20H25NO6 B12996732 tert-Butyl (2-hydroxy-3-(hydroxymethyl)phenethyl)(2H-pyran-2-carbonyl)carbamate

tert-Butyl (2-hydroxy-3-(hydroxymethyl)phenethyl)(2H-pyran-2-carbonyl)carbamate

Cat. No.: B12996732
M. Wt: 375.4 g/mol
InChI Key: UNLOZTAZDDYSIH-UHFFFAOYSA-N
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Description

tert-Butyl (2-hydroxy-3-(hydroxymethyl)phenethyl)(2H-pyran-2-carbonyl)carbamate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-hydroxy-3-(hydroxymethyl)phenethyl)(2H-pyran-2-carbonyl)carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with 2-hydroxy-3-(hydroxymethyl)phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-hydroxy-3-(hydroxymethyl)phenethyl)(2H-pyran-2-carbonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl (2-hydroxy-3-(hydroxymethyl)phenethyl)(2H-pyran-2-carbonyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of tert-Butyl (2-hydroxy-3-(hydroxymethyl)phenethyl)(2H-pyran-2-carbonyl)carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-hydroxy-3-(hydroxymethyl)phenethyl)(2H-pyran-2-carbonyl)carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

tert-butyl N-[2-[2-hydroxy-3-(hydroxymethyl)phenyl]ethyl]-N-(2H-pyran-2-carbonyl)carbamate

InChI

InChI=1S/C20H25NO6/c1-20(2,3)27-19(25)21(18(24)16-9-4-5-12-26-16)11-10-14-7-6-8-15(13-22)17(14)23/h4-9,12,16,22-23H,10-11,13H2,1-3H3

InChI Key

UNLOZTAZDDYSIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCC1=C(C(=CC=C1)CO)O)C(=O)C2C=CC=CO2

Origin of Product

United States

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